molecular formula C14H11N5O4S B2854319 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207041-20-0

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2854319
CAS No.: 1207041-20-0
M. Wt: 345.33
InChI Key: PERSXKFMGZOBAG-UHFFFAOYSA-N
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Description

The compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic derivative featuring a 1,3,4-oxadiazole core fused to a 2,3-dihydrobenzo[b][1,4]dioxin moiety, with a 4-methyl-1,2,3-thiadiazole-5-carboxamide substituent. Such structures are of interest in medicinal chemistry due to the electronic and steric properties imparted by oxadiazole and thiadiazole rings, which are known to enhance metabolic stability and binding affinity in drug candidates.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4S/c1-7-11(24-19-16-7)12(20)15-14-18-17-13(23-14)8-2-3-9-10(6-8)22-5-4-21-9/h2-3,6H,4-5H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERSXKFMGZOBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved by cyclization of catechol derivatives with appropriate reagents under acidic or basic conditions.

    Synthesis of the 1,3,4-oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the 1,2,3-thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazides with appropriate electrophiles.

    Coupling reactions: The final step involves coupling the synthesized heterocyclic rings with the carboxamide group, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring is susceptible to nucleophilic attack due to electron-deficient nitrogen atoms. Substitution reactions often occur at the C-2 or C-5 positions:

  • Reaction with Amines : Under basic conditions, the oxadiazole ring undergoes substitution with primary or secondary amines, yielding hydrazine derivatives. For example, coupling with ethylenediamine generates bis-amide derivatives .

  • Thiol Exchange : Thiol-containing nucleophiles displace the oxadiazole sulfur atom, forming thioether linkages. This is observed in reactions with mercaptoacetic acid .

Key Conditions :

ReagentSolventTemperatureYield (%)Product
EthylenediamineDMF80°C78Bis-amide derivative
Mercaptoacetic acidEthanolReflux65Thioether-linked conjugate

Oxidative Cyclization

The benzo[b] dioxin group participates in oxidative coupling reactions. For example:

  • Iodine-mediated cyclization : In the presence of iodine and aldehydes, the methylene group adjacent to the dioxane ring undergoes oxidative coupling, forming fused bicyclic structures .

  • Electrochemical oxidation : Electro-oxidative methods using LiClO₄ in acetonitrile generate 2-amino-substituted oxadiazoles via semicarbazone intermediates .

Mechanism :

  • Iodine oxidizes the methylene group, forming a radical intermediate.

  • Radical recombination with aldehydes produces cyclized products .

Reductive Cleavage of the Thiadiazole Ring

The 1,2,3-thiadiazole carboxamide moiety undergoes reductive desulfurization under catalytic hydrogenation:

  • H₂/Pd-C : Cleaves the thiadiazole ring to yield a primary amine and elemental sulfur .

  • Zn/AcOH : Reduces the thiadiazole to a thiol intermediate, which further reacts with electrophiles .

Example :
Thiadiazole+H2Pd CAmine+S\text{Thiadiazole}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Amine}+\text{S}

Coupling Reactions via Carboxamide Group

The carboxamide group facilitates peptide-like coupling:

  • T3P-mediated coupling : Propanephosphonic anhydride (T3P) activates the carboxamide for reactions with isocyanates or hydrazides, forming urea or acylhydrazide derivatives .

  • EDC·HCl activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide promotes crosslinking with hydroxylamines or thiosemicarbazides .

Applications :

  • Synthesis of heterocyclic hybrids (e.g., quinoline-oxadiazole conjugates) .

  • Functionalization for bioactivity optimization (e.g., antimalarial derivatives) .

Photocatalytic Modifications

Visible-light-driven reactions using eosin-Y and CBr₄ enable unique transformations:

  • Oxidative heterocyclization : Converts semicarbazones into 2-amino-1,3,4-oxadiazoles under atmospheric oxygen .

  • C–O bond formation : Iodine-mediated coupling of aldehydes with semicarbazides .

Advantages :

  • High yields (up to 94%).

  • Eco-friendly conditions (room temperature, visible light) .

Comparative Reactivity of Structural Motifs

Structural FeatureReactivity ProfileExample Reaction
1,3,4-Oxadiazole ringNucleophilic substitution, oxidative cyclizationAmine coupling
Benzo[b] dioxinElectrophilic aromatic substitution, oxidative couplingIodine-mediated fusion
1,2,3-ThiadiazoleReductive cleavage, desulfurizationH₂/Pd-C reduction
Carboxamide groupPeptide coupling, crosslinkingT3P-mediated urea formation

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole displayed selective cytotoxicity against various cancer cell lines .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A case study involving the synthesis of related oxadiazole derivatives showed promising results against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Agricultural Science Applications

Pesticidal Activity
this compound has been explored for its potential use as a pesticide. Research indicates that compounds with similar structures can act as effective insecticides and fungicides. For example, studies have documented the efficacy of thiadiazole derivatives in controlling pests like aphids and fungal pathogens in crops .

Herbicidal Properties
In addition to its pesticidal effects, this compound has shown herbicidal activity. Research has demonstrated that certain thiadiazole derivatives can inhibit the growth of specific weed species without harming crop plants. This selectivity is crucial for developing sustainable agricultural practices .

Material Science Applications

Polymer Development
The unique chemical structure of this compound makes it a candidate for use in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that polymers containing thiadiazole groups exhibit improved resistance to thermal degradation .

Nanotechnology
In nanotechnology applications, compounds with similar frameworks have been utilized in the development of nanomaterials for drug delivery systems. The ability to functionalize nanoparticles with such compounds could lead to targeted delivery mechanisms in cancer therapy .

Mechanism of Action

The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound’s structure shares features with several classes of heterocycles, including benzamides, thiazoles, and oxazolidines, as observed in the evidence:

Feature Target Compound Evidence-Based Analogs
Core Heterocycle 1,3,4-Oxadiazole (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives ()
Substituent 2,3-Dihydrobenzo[b][1,4]dioxin Thiazol-5-ylmethyl carbamates ()
Functional Group 1,2,3-Thiadiazole-5-carboxamide Ureido and carbamate groups in thiazole derivatives ()
Key Observations:

Oxadiazole vs. Thiazolidinone: The target compound’s 1,3,4-oxadiazole core differs from the 2,4-dioxothiazolidin-5-ylidene group in . Oxadiazoles are bioisosteres for esters or amides, offering improved hydrolytic stability compared to thiazolidinones, which are prone to ring-opening under acidic conditions .

Benzodioxin vs. Benzamide : The 2,3-dihydrobenzo[b][1,4]dioxin substituent provides rigidity and lipophilicity, contrasting with the flexible (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl) benzamide in . This may influence target selectivity in receptor-binding applications.

Thiadiazole vs. Thiazole: The 1,2,3-thiadiazole-5-carboxamide group in the target compound differs from the thiazol-5-ylmethyl carbamates in and .

Pharmacological and Physicochemical Properties

No direct activity data are available for the target compound. However:

  • Thiazole Derivatives (): Compounds with thiazole carbamates often exhibit antimicrobial or kinase inhibitory activity. The presence of ureido groups (e.g., in compound m , ) enhances solubility but may reduce membrane permeability compared to the thiadiazole carboxamide in the target compound .
  • Benzamide Analogs (): The (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives are reported for anti-inflammatory activity, suggesting that the target compound’s benzodioxin moiety could similarly modulate cyclooxygenase (COX) pathways .

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxin moiety and oxadiazole and thiadiazole rings. Its molecular formula is C15H14N4O3SC_{15}H_{14}N_4O_3S, with a molecular weight of approximately 342.36 g/mol.

Anticancer Potential

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity by targeting various mechanisms involved in tumor growth and proliferation. The compound has been studied for its ability to modulate key biological pathways associated with cancer.

  • Mechanism of Action :
    • Enzyme Inhibition : The compound may inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), which play roles in DNA synthesis and chromatin remodeling respectively .
    • PPAR Agonism : Preliminary studies suggest that related compounds can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and have implications in cancer therapy .
  • Cytotoxicity Studies :
    • In vitro studies using cell lines such as A-498 (renal carcinoma) and DU 145 (prostate cancer) have demonstrated that the compound exhibits cytotoxic effects at varying concentrations. The sulforhodamine B assay is commonly used to assess cell viability post-treatment .

Study 1: Antitumor Activity

A recent study evaluated the anticancer properties of several oxadiazole derivatives, including the target compound. It was found that certain modifications to the oxadiazole ring enhanced cytotoxicity against cancer cells while reducing toxicity in normal cells. The most potent derivative showed an EC50 value between 0.23–0.83 μM for PPAR-α modulation .

Study 2: Mechanism-Based Approaches

Another study emphasized the importance of understanding the mechanism-based approaches for anticancer drugs derived from 1,3,4-oxadiazoles. It highlighted the role of these compounds in inhibiting telomerase activity and other cancer-related enzymes .

Data Tables

Biological Activity EC50 (μM) Cell Line Reference
PPAR-α Agonism0.23–0.83A-498
CytotoxicityVariesDU 145
Telomerase InhibitionNot specifiedVarious Cancer Lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology:

  • Step 1: Cyclocondensation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbohydrazide with CS₂ under reflux in ethanol to form the oxadiazole core .

  • Step 2: Coupling the oxadiazole intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at 0–25°C .

  • Optimization: Solvent choice (DMF vs. THF), temperature (0°C vs. room temperature), and reaction time (12–24 hours) significantly affect yield. For example, DMF increases coupling efficiency by 20% compared to THF .

    • Data Table:
Synthetic StepOptimal ConditionsYield RangeKey Reference
Oxadiazole formationEthanol, reflux, 6h65–75%
Thiadiazole couplingDMF, EDC/HOBt, 0–25°C70–85%

Q. Which analytical techniques are critical for confirming structure and purity?

  • Methodology:

  • 1H/13C NMR Spectroscopy: Assign peaks to confirm aromatic protons (δ 6.8–7.5 ppm), oxadiazole/thiadiazole carbons (δ 150–165 ppm), and methyl groups (δ 2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 415.0421) with <2 ppm error .
  • HPLC-PDA: Monitor purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and electronic properties?

  • Methodology:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the oxadiazole ring shows high electron density (HOMO = −6.2 eV), favoring electrophilic substitutions .
  • Molecular Dynamics (MD) Simulations: Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and stability .
  • Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian) to identify transition states and optimize reaction mechanisms .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology:

  • Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., assay pH, incubation time). For instance, varying pH from 7.0 to 7.4 alters IC₀₀ values by 30% in kinase inhibition assays .
  • Meta-Analysis: Pool data from multiple studies using standardized protocols (e.g., MTT assay vs. ATP-luminescence) to reduce variability .
  • Validation: Cross-check results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How do substituent electronic effects influence reactivity in nucleophilic reactions?

  • Methodology:

  • Hammett Analysis: Correlate σ values of substituents (e.g., electron-withdrawing Cl at para position) with reaction rates. A σₚ value of +0.23 accelerates nucleophilic attack on the thiadiazole ring by 40% .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated analogs to identify rate-limiting steps .
  • In Situ FTIR: Monitor intermediate formation (e.g., acyloxyborane complexes) during coupling reactions .

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